

An In-depth Technical Guide to 4-Ethoxyphenoxyacetic Acid (CAS 5327-91-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethoxyphenoxyacetic acid**

Cat. No.: **B1605412**

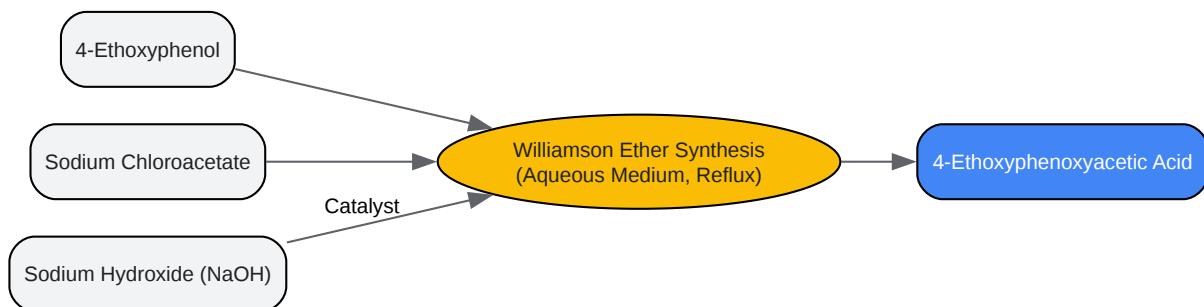
[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxyphenoxyacetic acid, registered under CAS number 5327-91-3, is a member of the phenoxyacetic acid class of organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, spectral analysis, and known biological activities, offering valuable insights for its application in research and drug development. While direct extensive research on this specific molecule is not widely published, its structural similarity to other well-studied phenoxyacetic acid derivatives allows for informed postulations regarding its potential pharmacological relevance.

Chemical and Physical Properties


The fundamental physicochemical properties of **4-Ethoxyphenoxyacetic acid** are summarized below. These parameters are critical for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1]
Molecular Weight	196.2 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	143-144 °C	[2]
Boiling Point	339.4 °C at 760 mmHg (Predicted)	[3]
Solubility	Information not widely available, likely soluble in organic solvents like methanol, ethanol, and DMSO.	
InChI Key	NSVKLONIKJVUPZ-UHFFFAOYSA-N	[1]
Canonical SMILES	CCOC1=CC=C(C=C1)OCC(=O)O	

Synthesis of 4-Ethoxyphenoxyacetic Acid

The synthesis of **4-Ethoxyphenoxyacetic acid** can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of a phenoxide with an organohalide.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of **4-Ethoxyphenoxyacetic acid**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **4-Ethoxyphenoxyacetic acid**, adapted from general procedures for phenoxyacetic acid synthesis.

Materials:

- 4-Ethoxyphenol
- Sodium chloroacetate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Distilled water
- Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

- Preparation of Sodium 4-Ethoxyphenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-ethoxyphenol in an aqueous solution of sodium

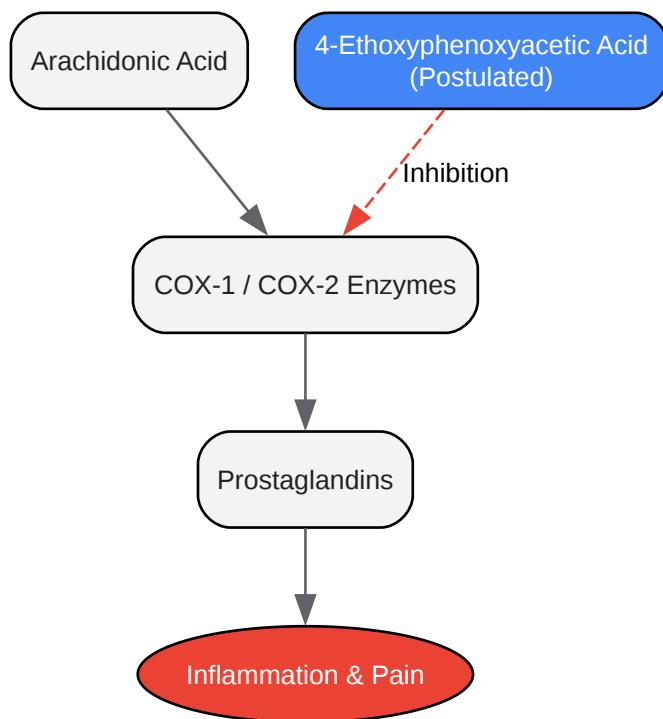
hydroxide. The reaction should be stirred at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.

- Williamson Ether Synthesis: To the solution of sodium 4-ethoxyphenoxide, add an equimolar amount of sodium chloroacetate dissolved in water.
- Reaction at Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid until a pH of approximately 2 is reached. This will precipitate the crude **4-Ethoxyphenoxyacetic acid**.
- Purification: Collect the crude product by vacuum filtration and wash with cold distilled water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Spectroscopic Analysis

The structural confirmation of **4-Ethoxyphenoxyacetic acid** is typically achieved through a combination of spectroscopic techniques.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons (two doublets, characteristic of a para-substituted benzene ring), and the methylene protons of the acetic acid moiety (a singlet).
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the ethoxy carbons, the aromatic carbons (with symmetry indicating para-substitution), the methylene carbon, and the carbonyl carbon of the carboxylic acid.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of $2500\text{-}3300\text{ cm}^{-1}$ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm^{-1} is indicative of the C=O stretching of the carbonyl group. Absorptions in the $1000\text{-}1300\text{ cm}^{-1}$ range are expected for the C-O stretching of the ether linkage.^[4]


- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would show a prominent peak corresponding to the deprotonated molecule $[M-H]^-$.

Biological Activity and Potential Applications

While specific biological data for **4-Ethoxyphenoxyacetic acid** is limited, the broader class of phenoxyacetic acid derivatives has been extensively studied, revealing a range of pharmacological activities.^[2]

Potential as an Anti-inflammatory Agent

Many phenoxyacetic acid derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.^[1] COX-1 and COX-2 are key enzymes in the biosynthetic pathway of prostaglandins, which are potent mediators of inflammation and pain.^[1]

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

The structural features of **4-Ethoxyphenoxyacetic acid**, particularly the carboxylic acid moiety, are common among non-steroidal anti-inflammatory drugs (NSAIDs) and are crucial for binding to the active site of COX enzymes.

Potential as an Antidiabetic Agent

Recent research has identified phenoxyacetic acid derivatives as agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes.^[5] Agonism of FFA1 in pancreatic β -cells potentiates glucose-stimulated insulin secretion. The potential of **4-Ethoxyphenoxyacetic acid** to act as an FFA1 agonist warrants further investigation.

Other Potential Applications

Derivatives of phenoxyacetic acid have also been explored for their antimicrobial and antioxidant activities.^[2]

Safety and Handling

Based on available safety data sheets for structurally similar compounds, **4-Ethoxyphenoxyacetic acid** should be handled with care in a laboratory setting.

- Hazard Classifications: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.^[6]
- Precautionary Measures: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Conclusion

4-Ethoxyphenoxyacetic acid (CAS 5327-91-3) is a compound with a well-defined chemical structure and accessible synthetic route. While direct biological data is sparse, its inclusion in the phenoxyacetic acid family suggests a strong potential for pharmacological activity, particularly in the areas of anti-inflammatory and antidiabetic research. This guide provides a foundational understanding of its properties and potential applications, encouraging further investigation into its therapeutic utility by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethoxyphenoxyacetic Acid (CAS 5327-91-3)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605412#cas-number-5327-91-3-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com